14-Fluoro-6-thiaheptadecanoic acid
Overview
Description
14-Fluoro-6-thiaheptadecanoic acid is a synthetic compound known for its application in imaging fatty acid metabolism. This compound is particularly significant in the field of nuclear medicine, where it is used as a radiotracer for positron emission tomography (PET) to study metabolic processes in the heart and skeletal muscles .
Preparation Methods
The synthesis of 14-Fluoro-6-thiaheptadecanoic acid involves several steps. One common method includes the use of a fully automated radiosynthesizer, such as the Elixys module. The process begins with the fluorination of a precursor compound, followed by purification and quality control to ensure the desired radiochemical yield and purity . Industrial production methods often involve similar automated systems to maintain consistency and efficiency in large-scale production .
Chemical Reactions Analysis
14-Fluoro-6-thiaheptadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions
Common reagents used in these reactions include fluorinating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
14-Fluoro-6-thiaheptadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a radiotracer to study fatty acid metabolism and energy production.
Biology: Researchers use this compound to investigate metabolic pathways in various tissues, including the heart and skeletal muscles.
Medicine: In nuclear medicine, it is employed to diagnose and monitor metabolic disorders and diseases such as heart failure and diabetes.
Industry: The compound is used in the development of new diagnostic tools and imaging techniques
Mechanism of Action
The mechanism of action of 14-Fluoro-6-thiaheptadecanoic acid involves its uptake and metabolism by cells. Once administered, the compound is taken up by tissues and incorporated into metabolic pathways. In the heart, it is primarily involved in beta-oxidation, where it is metabolized in the mitochondria to produce energy . The molecular targets include enzymes involved in fatty acid metabolism, and the pathways affected are those related to energy production and storage .
Comparison with Similar Compounds
14-Fluoro-6-thiaheptadecanoic acid is unique compared to other similar compounds due to its specific application in imaging fatty acid metabolism. Similar compounds include:
11C-palmitate: Another radiotracer used for studying fatty acid metabolism, but with a shorter half-life compared to this compound.
The uniqueness of this compound lies in its ability to provide detailed insights into fatty acid metabolism, making it a valuable tool in both research and clinical settings .
Properties
IUPAC Name |
5-(8-fluoroundecylsulfanyl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31FO2S/c1-2-10-15(17)11-6-4-3-5-8-13-20-14-9-7-12-16(18)19/h15H,2-14H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMTZBLNUCAEPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCCCCCSCCCCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930027 | |
Record name | 5-[(8-Fluoroundecyl)sulfanyl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70930027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138225-06-6 | |
Record name | 14-Fluoro-6-thiaheptadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138225066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[(8-Fluoroundecyl)sulfanyl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70930027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.